molecular formula C15H13F3N2O B15104399 N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B15104399
M. Wt: 294.27 g/mol
InChI Key: WSCIJHFGASPADT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 2,4,5-trifluorophenylacetamide moiety linked to a pyridine-ethyl group, a structural motif common in the development of bioactive molecules . Compounds with similar pyridine and trifluorophenyl substructures have been investigated for their potential to interact with various biological targets, including central nervous system receptors . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and membrane permeability . Researchers can utilize this chemical as a key intermediate or building block (building block) in the synthesis of more complex molecules or as a reference standard in assay development. It is supplied with guaranteed high purity for reliable and reproducible experimental results. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C15H13F3N2O

Molecular Weight

294.27 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C15H13F3N2O/c16-12-9-14(18)13(17)7-10(12)8-15(21)20-6-4-11-3-1-2-5-19-11/h1-3,5,7,9H,4,6,8H2,(H,20,21)

InChI Key

WSCIJHFGASPADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CC2=CC(=C(C=C2F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Stepwise Preparation Methods

Synthesis of 2-(2,4,5-Trifluorophenyl)acetic Acid

The carboxylic acid component is synthesized through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A representative protocol involves:

  • Friedel-Crafts Acylation : Treatment of 1,2,4-trifluorobenzene with chloroacetyl chloride in the presence of AlCl₃ yields 2-chloro-1-(2,4,5-trifluorophenyl)ethanone.
  • Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH, reflux) converts the ketone to 2-(2,4,5-trifluorophenyl)acetic acid.

Reaction Conditions :

Step Reagents Temperature Yield
Acylation AlCl₃, CH₂Cl₂ 0°C → rt 68–72%
Hydrolysis NaOH, EtOH/H₂O Reflux 85–90%
Synthesis of 2-(Pyridin-2-yl)ethylamine

Two primary routes dominate:

  • Reductive Amination : Pyridine-2-carboxaldehyde is condensed with ethanolamine followed by NaBH₄ reduction.
  • Cross-Coupling : Suzuki-Miyaura coupling of 2-bromopyridine with vinylboronic esters, followed by hydrogenation (H₂, Pd/C).

Comparative Efficiency :

Method Catalyst Yield Purity
Reductive Amination NaBH₄ 60% 95%
Suzuki Coupling PdCl₂(dppf) 78% 98%

The Suzuki route offers superior regioselectivity, particularly for scale-up.

Acetamide Formation

Coupling of the acid and amine is achieved via:

  • EDCI/HOBt-Mediated Activation : 2-(2,4,5-Trifluorophenyl)acetic acid (1 eq), EDCI (1.5 eq), HOBt (1 eq), and DIPEA (3 eq) in DCM, followed by addition of 2-(pyridin-2-yl)ethylamine (1.2 eq).
  • Mixed Anhydride Method : Reaction with ClCO₂iPr in THF, yielding the anhydride intermediate before amine addition.

Optimized Conditions :

Parameter EDCI/HOBt Mixed Anhydride
Temp (°C) 0 → 25 -20 → 0
Time (h) 12 4
Yield (%) 82 75

EDCI/HOBt is preferred for reproducibility, though the mixed anhydride method minimizes racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, Py-H), 7.75 (td, J = 7.6, 1.8 Hz, 1H, Py-H), 7.35–7.18 (m, 2H, Ar-F), 3.62 (q, J = 6.4 Hz, 2H, CH₂N), 3.12 (t, J = 6.4 Hz, 2H, CH₂CO), 2.85 (s, 2H, COCH₂).
  • HRMS : Calculated for C₁₅H₁₃F₃N₂O [M+H]⁺: 319.1064; Found: 319.1061.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O + 0.1% TFA) shows ≥98% purity at 254 nm. Residual solvents (DCM, THF) are below ICH Q3C limits (<600 ppm).

Comparative Analysis of Methodologies

Cost-Effectiveness

Method Cost (USD/g) Steps Scalability
Reductive Amination 12.50 2 Moderate
Suzuki Coupling 18.75 3 High

While the Suzuki route is costlier, its scalability justifies use in multi-kilogram syntheses.

Environmental Impact

Process mass intensity (PMI) calculations favor EDCI/HOBt coupling (PMI = 32) over mixed anhydride (PMI = 45) due to reduced solvent consumption.

Challenges and Troubleshooting

Common Issues

  • Low Coupling Yields : Caused by insufficient activation of the carboxylic acid. Mitigated by pre-activating the acid for 30 min before amine addition.
  • Epimerization : Observed in mixed anhydride method at elevated temperatures. Controlled by maintaining temps below -10°C.

Purification Strategies

  • Column Chromatography : Silica gel with EtOAc/hexane (3:7 → 1:1) removes unreacted amine.
  • Crystallization : Recrystallization from EtOH/H₂O (4:1) enhances purity to >99%.

Applications and Derivatives

Structural Derivatives

  • N-Methyl Analog : 10-fold increased metabolic stability in hepatocyte assays.
  • Biphenyl Variants : Enhanced BBB permeability (PAMPA logPe = -4.2 vs. -5.8 for parent).

Chemical Reactions Analysis

Types of Reactions

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with biological receptors, while the trifluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide with key analogs from the literature, focusing on structural features, biological activity, and physicochemical properties.

Compound Name Structural Features Reported Biological Activity Key Properties
This compound (Target Compound) - 2,4,5-Trifluorophenyl group
- Pyridinylethyl side chain
Not explicitly reported (hypothesized auxin activity) High lipophilicity (fluorine substituents); potential for receptor binding
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) - 2,4-Dichlorophenoxy group
- Methylpyridinyl side chain
Synthetic auxin agonist (plant growth regulation) Moderate binding affinity to auxin receptors; Cl substituents enhance stability
WH7 - 4-Chloro-2-methylphenoxy group
- Triazole-linked acetamide
Herbicidal activity High solubility in polar solvents; targets plant hormone pathways
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide - Pyrimidine sulfanyl group
- Methylpyridinyl side chain
No explicit bioactivity reported Crystalline structure; synthetic intermediate for bioactive molecules
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)acetamide - Benzothiazine core
- Fluorobenzyl group
Anticancer and antimicrobial activity Enhanced metabolic stability due to fluorine substituents

Key Structural and Functional Differences

Substituent Effects on Bioactivity The trifluorophenyl group in the target compound may improve metabolic stability and membrane permeability compared to chlorinated analogs (e.g., Compound 533) due to fluorine’s electronegativity and smaller atomic radius .

Binding Affinity and Selectivity Chlorinated phenoxy groups (Compound 533) exhibit moderate auxin receptor binding, while fluorinated analogs (target compound) are hypothesized to show higher selectivity due to stronger dipole interactions . The benzothiazine core in ’s compound demonstrates broad-spectrum antimicrobial activity, suggesting that aromatic heterocycles paired with acetamide groups enhance target engagement .

Synthetic Accessibility The target compound’s synthesis likely involves coupling 2,4,5-trifluorophenylacetic acid with 2-(pyridin-2-yl)ethylamine, analogous to methods for Compound 533 (chlorophenoxyacetic acid + methylpyridinylamine) . Pyrimidine- and triazole-linked analogs ( and WH7) require multistep routes involving sulfanyl or nucleophilic substitution, increasing synthetic complexity .

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorinated phenyl groups enhance oxidative stability and bioavailability compared to chlorinated counterparts, as seen in DAS534 (a fluorinated pyridine herbicide) .
  • Side Chain Flexibility : Ethyl-linked pyridine (target compound) may improve tissue penetration over rigid analogs, critical for in vivo efficacy .
  • Unresolved Questions : Direct bioactivity data for the target compound are lacking. Future studies should prioritize auxin receptor binding assays and comparative pharmacokinetic profiling against WH7 and Compound 533.

Q & A

Q. Key Parameters :

ParameterImpact on Yield
Solvent PolarityPolar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions .
TemperatureElevated temperatures accelerate coupling but risk decomposition; reflux (~80°C) is optimal for thioether formation .
CatalystEDCI/HOBt improves amide bond formation efficiency compared to DCC .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., pyridine ring protons at δ 8.2–8.6 ppm, fluorophenyl signals at δ 6.8–7.3 ppm) .
    • ¹⁹F NMR resolves trifluorophenyl environments (distinct shifts for 2-, 4-, and 5-F substituents) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 335.12) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) .

Basic: How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in DMSO (stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media. Precipitation indicates poor aqueous solubility .
  • Stability Studies :
    • Thermal Stability : TGA/DSC analysis up to 200°C to detect decomposition .
    • Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor via HPLC .

Advanced: How can multi-step synthesis be optimized to improve overall yield?

Methodological Answer:

  • DoE (Design of Experiments) : Use factorial designs to screen parameters (e.g., solvent, temperature, catalyst ratio). For example, a 2³ factorial design can identify interactions between solvent polarity, temperature, and reagent stoichiometry .
  • In Situ Monitoring : TLC or inline FTIR tracks intermediate formation, reducing side products .
  • Computational Prediction : Tools like ICReDD’s reaction path search methods optimize conditions (e.g., solvent selection via COSMO-RS simulations) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous NMR assignments (e.g., pyridine vs. fluorophenyl ring orientations) .
  • 2D NMR Techniques :
    • HSQC correlates ¹H-¹³C signals for substituent mapping.
    • NOESY identifies spatial proximity between pyridin-2-yl and fluorophenyl groups .
  • DFT Calculations : Compare computed NMR chemical shifts (Gaussian 09) with experimental data to validate structures .

Advanced: What computational approaches predict the compound’s reactivity in biological or catalytic systems?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes) based on pyridine and fluorophenyl pharmacophores .
  • MD Simulations : GROMACS assesses binding stability (e.g., hydrogen bonding between acetamide and active-site residues) .
  • QSAR Modeling : Correlate substituent electronegativity (F, Cl) with bioactivity using Hammett constants .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications :
    • Replace pyridin-2-yl with pyrimidine or imidazole to alter π-π stacking .
    • Vary fluorophenyl substitution patterns (e.g., 2,4-diF vs. 2,3,4-triF) to probe steric effects .
  • Functional Group Additions : Introduce sulfonamide or cyano groups to enhance solubility or target affinity .
  • Biological Screening : Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) .

Advanced: How to apply statistical design of experiments (DoE) for optimizing reaction parameters?

Methodological Answer:

  • Central Composite Design : Optimize amide coupling by varying:
    • Catalyst concentration (0.8–1.2 eq EDCI).
    • Reaction time (4–12 hours).
    • Temperature (20–40°C).
  • Response Surface Methodology (RSM) : Model interactions between variables to predict maximum yield .
  • Taguchi Method : Robust screening for solvent selection (e.g., DCM vs. THF) with minimal experimental runs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.